molecular formula C43H67FN2O4S B10860366 Fipravirimat CAS No. 1818867-24-1

Fipravirimat

Cat. No.: B10860366
CAS No.: 1818867-24-1
M. Wt: 727.1 g/mol
InChI Key: YFSNREBZTKMFEB-DHGHKPCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of fipravirimat involves multiple steps, including the formation of complex cyclic structures and the introduction of functional groups such as fluoromethyl and carboxylic acid. The synthetic route typically involves:

    Cyclization reactions: to form the core structure.

    Functional group modifications: to introduce the necessary pharmacophores.

    Purification steps: to isolate the final product.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Chemical Reactions Analysis

Fipravirimat undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or oxygen.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.

    Addition: Addition of atoms or groups to double or triple bonds, often using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Fipravirimat exerts its effects by inhibiting the maturation of HIV particles. It specifically targets the HIV Gag polyprotein, preventing its proper processing and thereby blocking the formation of mature, infectious virus particles. This action disrupts the viral life cycle and reduces the viral load in infected individuals. The molecular targets and pathways involved include the Gag polyprotein and the associated protease enzymes .

Comparison with Similar Compounds

Fipravirimat is unique among HIV maturation inhibitors due to its specific structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its optimized virology profile and its ability to retain activity against HIV strains with known resistance mutations .

Properties

CAS No.

1818867-24-1

Molecular Formula

C43H67FN2O4S

Molecular Weight

727.1 g/mol

IUPAC Name

(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C43H67FN2O4S/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48)/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-/m0/s1

InChI Key

YFSNREBZTKMFEB-DHGHKPCRSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.